4-(5-Hexylpyrimidin-2-YL)phenyl 4-propylbenzoate
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Overview
Description
4-(5-Hexylpyrimidin-2-YL)phenyl 4-propylbenzoate is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a hexyl group attached to the pyrimidine ring and a propylbenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Hexylpyrimidin-2-YL)phenyl 4-propylbenzoate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Substitution Reactions: The hexyl group can be introduced to the pyrimidine ring through nucleophilic substitution reactions using organolithium reagents.
Esterification: The final step involves the esterification of the pyrimidine derivative with 4-propylbenzoic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(5-Hexylpyrimidin-2-YL)phenyl 4-propylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the C-4 position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Organolithium reagents, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce pyrimidine alcohols.
Scientific Research Applications
4-(5-Hexylpyrimidin-2-YL)phenyl 4-propylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-Hexylpyrimidin-2-YL)phenyl 4-propylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, pyrimidine derivatives are known to interact with serotonin receptors, influencing neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Hexyl-2-pyrimidinyl)phenyl 4-hexylbenzoate
- Benzoic acid, 4-propyl-, 4-(5-hexyl-2-pyrimidinyl)phenyl ester
Uniqueness
4-(5-Hexylpyrimidin-2-YL)phenyl 4-propylbenzoate is unique due to its specific substitution pattern and the presence of both hexyl and propylbenzoate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
129865-67-4 |
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Molecular Formula |
C26H30N2O2 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[4-(5-hexylpyrimidin-2-yl)phenyl] 4-propylbenzoate |
InChI |
InChI=1S/C26H30N2O2/c1-3-5-6-7-9-21-18-27-25(28-19-21)22-14-16-24(17-15-22)30-26(29)23-12-10-20(8-4-2)11-13-23/h10-19H,3-9H2,1-2H3 |
InChI Key |
IQHCHOLDUAZJAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)CCC |
Origin of Product |
United States |
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